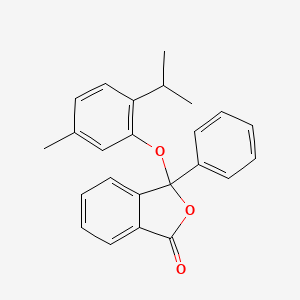

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone

Vue d'ensemble

Description

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It was first synthesized in the early 1990s by researchers at the University of California, San Francisco. DMQX has been found to have potential applications in scientific research due to its ability to selectively block certain types of ion channels in the brain.

Mécanisme D'action

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone works by binding to the AMPA receptor and preventing the binding of glutamate, which is the natural ligand for this receptor. This results in the inhibition of the transmission of signals between neurons that are mediated by the AMPA receptor. The precise mechanism by which this compound blocks the AMPA receptor is not fully understood, but it is believed to involve the binding of this compound to a specific site on the receptor.

Biochemical and Physiological Effects:

The blockade of the AMPA receptor by this compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, this compound has been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor. This allows researchers to selectively block the AMPA receptor without affecting other types of glutamate receptors. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions of this compound at the desired concentration for use in experiments.

Orientations Futures

There are a number of potential future directions for research involving 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the role of the AMPA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. This compound may be useful in studying the underlying mechanisms of these disorders and developing new treatments. In addition, there is potential for the development of new drugs based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.

Applications De Recherche Scientifique

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone has been found to be a useful tool in scientific research due to its ability to selectively block certain types of ion channels in the brain. Specifically, this compound is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the brain. By blocking the AMPA receptor, this compound can be used to study the role of glutamate receptors in various physiological and pathological processes.

Propriétés

IUPAC Name |

3-(2,6-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)19-13(3)18-15-10-5-4-9-14(15)17(19)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMSCHZBGYKZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939119 | |

| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1788-92-7 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)

![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)

![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)

![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)

![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)

![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)

![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)